Morphine-3-Glucuronide (M3G) is a major metabolite of morphine produced primarily in the liver. [] It is formed through glucuronidation, a process where glucuronic acid is added to morphine by UDP-glucuronosyltransferases (UGTs). [, , ] M3G is primarily eliminated through bile and urine. [, ] While M3G exhibits weak affinity for opioid receptors compared to morphine and morphine-6-glucuronide (M6G), it has been shown to play a role in various physiological processes and has been investigated for its potential influence on morphine's effects. [, , , , , ]
Morphine-3-glucuronide is a significant metabolite of morphine, an opioid analgesic widely used for pain management. The metabolism of morphine primarily occurs in the liver through glucuronidation, where morphine-3-glucuronide and morphine-6-glucuronide are produced. While morphine-6-glucuronide is known for its analgesic properties, morphine-3-glucuronide exhibits different pharmacological effects, including neuroexcitatory actions that can complicate pain management strategies.
Morphine-3-glucuronide is synthesized in the body during the metabolism of morphine. Approximately 44% to 55% of administered morphine is converted into morphine-3-glucuronide, while 9% to 15% is converted into morphine-6-glucuronide. This metabolic process primarily involves the enzyme UDP-glucuronosyltransferase 2B7, which facilitates the addition of glucuronic acid to the hydroxyl groups on morphine .
Morphine-3-glucuronide belongs to the class of compounds known as glucuronides, which are polar metabolites formed through conjugation reactions. It is classified as an opioid metabolite but does not possess the same analgesic properties as its parent compound or other metabolites like morphine-6-glucuronide.
The synthesis of morphine-3-glucuronide occurs predominantly through enzymatic processes in the liver. The key steps include:
The enzymatic activity involved in this synthesis is influenced by various factors, including genetic polymorphisms in UGT2B7 and other UGT family members. In humans, this metabolic pathway is crucial for regulating both the efficacy and side effects of morphine therapy .
Morphine-3-glucuronide has a complex molecular structure characterized by a glucuronic acid moiety attached to the C3 position of the morphine molecule. The structural formula can be represented as follows:
The molecular weight of morphine-3-glucuronide is approximately 393.43 g/mol. Its structure includes:
Morphine-3-glucuronide primarily participates in metabolic reactions involving further conjugation or hydrolysis. Key reactions include:
The stability and reactivity of morphine-3-glucuronide can be influenced by pH and temperature, which affect its solubility and interaction with biological membranes .
The mechanism by which morphine-3-glucuronide exerts its effects involves interactions with various receptors in the central nervous system. Notably, it exhibits limited affinity for traditional opioid receptors but has been shown to activate Toll-like receptor 4 pathways.
Research indicates that morphine-3-glucuronide may contribute to opioid-induced hyperalgesia through pro-inflammatory mechanisms mediated by Toll-like receptor 4/myeloid differentiation protein-2 complexes . This suggests that while it does not provide analgesia, it may enhance pain sensitivity under certain conditions.
Relevant data suggest that more than 50% of administered morphine is eliminated as this metabolite in human urine, indicating its significant role in drug metabolism .
Morphine-3-glucuronide serves several important roles in scientific research and clinical applications:
Morphine-3-glucuronide (M3G) is a major phase II metabolite of morphine, formed by the covalent attachment of glucuronic acid to morphine’s C3 phenolic hydroxyl group. Its systematic IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-{[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-yl]oxy}oxane-2-carboxylic acid, with a molecular formula of C₂₃H₂₇NO₉ and a molar mass of 461.46 g/mol [7]. The glucuronidation occurs specifically at the 3-position, resulting in a β-D-glucopyranosiduronic acid linkage that drastically alters the molecule’s physicochemical properties.
The stereochemical configuration of M3G is critical for its biological inactivity at opioid receptors. While morphine possesses a planar structure conducive to μ-opioid receptor (MOR) binding, the bulky glucuronic acid moiety at C3 introduces steric hindrance. This disrupts morphine’s interaction with MOR’s binding pocket, explaining M3G’s lack of analgesic activity [2] [9]. The glucuronide group also enhances hydrophilicity, increasing M3G’s water solubility (log P ≈ -1.5) compared to morphine (log P ≈ 0.8). This polarity limits blood-brain barrier penetration but facilitates renal excretion [5] [9].
UGT2B7 is the primary human isoform responsible for morphine’s glucuronidation, exhibiting regioselectivity for both the 3- and 6-positions. This enzyme, encoded by the UGT2B7 gene on chromosome 4q13.2, is a 529-amino-acid membrane protein localized in the endoplasmic reticulum of hepatocytes, renal tubules, and intestinal epithelia [1] [4] [8]. Its catalytic mechanism involves a nucleophilic attack by morphine’s phenolic oxygen on the anomeric carbon of UDP-glucuronic acid (UDPGA), facilitated by a histidine residue in the active site. This reaction displaces UDP to form M3G, requiring Mg²⁺ as a cofactor [1] [8].
Genetic polymorphisms significantly influence UGT2B7’s activity:
Table 1: Kinetic Parameters of UGT2B7 Allozymes for M3G Formation
Variant | Km (μM) | Vmax (pmol/min/mg) | CLint (Vmax/Km) |
---|---|---|---|
UGT2B7*1 (WT) | 320 ± 28 | 480 ± 32 | 1.50 |
UGT2B7*2 | 190 ± 15* | 510 ± 29 | 2.68* |
UGT2B7*5 | 510 ± 41* | 440 ± 36 | 0.86* |
UGT2B7*71S | 350 ± 30 | 310 ± 27* | 0.89* |
*Data derived from in vitro baculovirus-expressed systems [1].
Protein-protein interactions further modulate activity. UGT2B7 dimerizes with UGT1A1, UGT1A9, and their variants, forming heterodimers that alter kinetic behavior. For example, UGT1A92-UGT2B71 dimers increase M6G:M3G ratios, demonstrating allosteric crosstalk [1].
While UGT2B7 dominates hepatic morphine glucuronidation, extrahepatic isoforms contribute to M3G biosynthesis. UGT1A1, UGT1A3, UGT1A6, UGT1A8, and UGT1A9 exhibit varying catalytic efficiencies for M3G formation, though with lower activity than UGT2B7 [2] [8]. Key differences include:
Table 2: Contribution of Human UGT Isoforms to Morphine Glucuronidation
Isoform | Tissue Expression | M3G CLint (Relative to UGT2B7) | Key Polymorphisms |
---|---|---|---|
UGT2B7 | Liver, Kidney, Intestine | 1.00 (Reference) | *2 (H268Y), *5 (D398N) |
UGT1A1 | Liver, Small Intestine | 0.12 | *28 (TA repeat), *6 (G71R) |
UGT1A9 | Liver, Kidney | 0.30 | *2 (C3Y), *3 (M33T) |
UGT1A6 | Liver, Brain | 0.08 | *2 (T181A), *4 (R184S) |
CLint = Intrinsic clearance (Vmax/Km); data compiled from human microsomal studies [1] [2] [8].
Dimerization between isoforms creates functional diversity. Heterodimers like UGT1A95-UGT2B71 exhibit 3-fold higher M3G affinity than UGT2B7 homodimers, while UGT1A1b-UGT2B7*2 complexes reduce catalytic efficiency by 50% [1]. These interactions highlight the metabolic plasticity in M3G biosynthesis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1